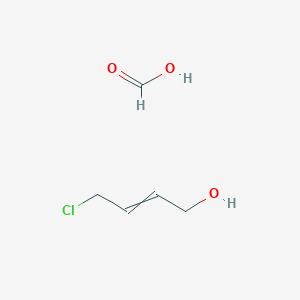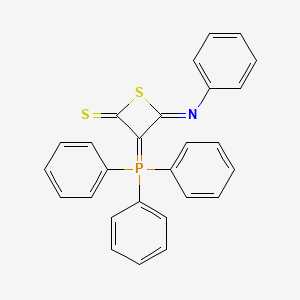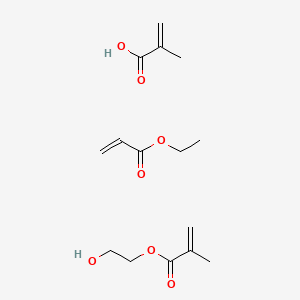
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide is a chemical compound known for its unique structure and properties. This compound features a pyridine ring attached to a methylene group, which is further connected to a propanamine N-oxide moiety. The presence of the N-oxide functional group imparts distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide typically involves the condensation of 2-methylpropanamine with 2-pyridinecarboxaldehyde, followed by oxidation. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and cost-effectiveness in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form more complex oxides.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and complex oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide exerts its effects involves interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
2-Pyridinylmethylene-2-propanamine N-oxide: Similar structure but without the methyl group, affecting its overall properties.
N-(2-Pyridinylmethylene)-2-propanamine N-oxide: Lacks the methyl group on the amine, leading to variations in its chemical behavior.
Uniqueness
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide is unique due to the presence of both the N-oxide and methyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
72877-59-9 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-tert-butyl-1-pyridin-2-ylmethanimine oxide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12(13)8-9-6-4-5-7-11-9/h4-8H,1-3H3/b12-8- |
Clé InChI |
ZWGJANDKRQQAAL-WQLSENKSSA-N |
SMILES isomérique |
CC(C)(C)/[N+](=C/C1=CC=CC=N1)/[O-] |
SMILES canonique |
CC(C)(C)[N+](=CC1=CC=CC=N1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
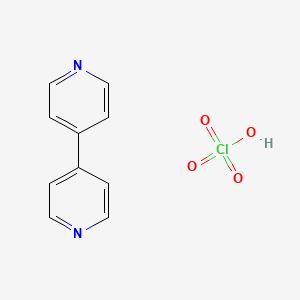
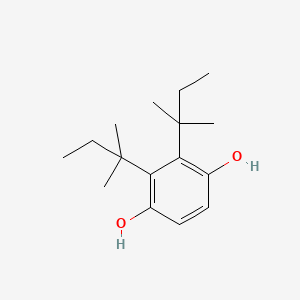
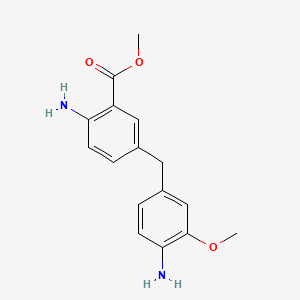
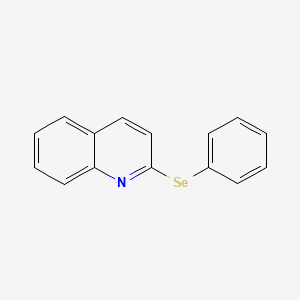
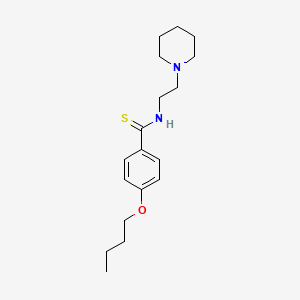
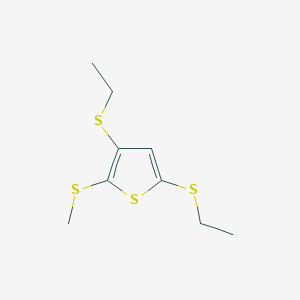
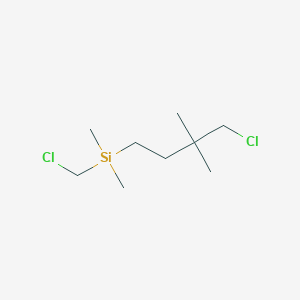
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)

![(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B14477798.png)
